5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity ADME Lead optimization

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 331647-99-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold extensively investigated for kinase inhibition, antiviral activity, and CNS indications. The compound possesses a carboxylic acid handle at the 2-position for amide coupling or bioconjugation, a trifluoromethyl group at the 7-position that significantly elevates lipophilicity (computed LogP 1.63), and a methyl substituent at the 5-position.

Molecular Formula C9H6F3N3O2
Molecular Weight 245.16 g/mol
CAS No. 331647-99-5
Cat. No. B183142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS331647-99-5
Molecular FormulaC9H6F3N3O2
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H6F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17)
InChIKeyUWQIEJSYYZOGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Compound Identity and Procurement-Relevant Scaffold Profile


5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 331647-99-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold extensively investigated for kinase inhibition, antiviral activity, and CNS indications [1]. The compound possesses a carboxylic acid handle at the 2-position for amide coupling or bioconjugation, a trifluoromethyl group at the 7-position that significantly elevates lipophilicity (computed LogP 1.63), and a methyl substituent at the 5-position. With a molecular weight of 245.16 Da, one hydrogen-bond donor, four hydrogen-bond acceptors, and a topological polar surface area of 67.49 Ų, it fully satisfies Lipinskiʼs Rule of Five [1]. This substitution pattern creates a differentiated physicochemical profile among pyrazolo[1,5-a]pyrimidine-2-carboxylic acid congeners, directly influencing membrane permeability, solubility, and metabolic stability in drug-discovery campaigns.

Why Generic Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acids Cannot Substitute for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid


The pyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold is highly sensitive to substitution: even minor changes in the position or nature of substituents profoundly alter lipophilicity, ionization state, hydrogen-bonding capacity, and steric accessibility of the carboxylic acid handle [1]. For example, the 7-CF₃ group raises LogP by approximately 1.2 units relative to the unsubstituted core, while the 5-methyl group further modulates electron density on the pyrimidine ring. Simply interchanging the 2-carboxylic acid with the 3-carboxylic acid regioisomer changes LogP, likely alters pKa, and reorients the vector of the carboxylic acid for amide-bond formation, directly impacting library design and SAR exploration. The following quantitative evidence demonstrates why indiscriminate substitution across this chemical series would undermine lead optimization and procurement decisions.

Quantitative Differentiation Evidence for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Tuning: Intermediate Value Between the Unsubstituted Core and the 3-Chloro Analog Delivers Balanced Permeability and Solubility

The target compound displays a computed LogP of 1.63, which is approximately 1.2 log units higher than the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core (LogP 0.43) and about 0.78 log units lower than the 3-chloro-5-methyl-7-(trifluoromethyl) analog (LogP 2.41). This intermediate lipophilicity avoids the excessive polarity of the core (which may limit passive membrane permeability) and the excessive lipophilicity of the 3-Cl analog (which may reduce aqueous solubility and increase non-specific binding). [1][2]

Lipophilicity ADME Lead optimization

Carboxylic Acid Positional Isomerism: The 2‑COOH Regioisomer is Less Lipophilic than the 3‑COOH Regioisomer, Potentially Improving Aqueous Solubility

The 2-carboxylic acid regioisomer (target compound) shows a computed LogP of 1.63, whereas the corresponding 3-carboxylic acid regioisomer (CAS 695191-64-1) exhibits a LogP of 1.75 (ChemSrc) or 2.28 (Hit2Lead). This difference of approximately 0.12–0.65 log units indicates that the 2‑COOH substitution pattern leads to a slightly more polar molecule, which may arise from intramolecular hydrogen bonding between the carboxylic acid and the pyrimidine N1 nitrogen. [1]

Positional isomerism Regioisomer comparison Solubility

Drug-Likeness Profile: Optimal Molecular Weight and Lipophilicity Avoid the Extremes of Core and 3‑Chloro Analogs

The target compound (MW 245.16, LogP 1.63, HBD 1, HBA 4, TPSA 67.49 Ų) fully complies with Lipinskiʼs Rule of Five (ROS). In contrast, the unsubstituted core (MW 163.13, LogP 0.43) is significantly smaller and more polar, which may limit its utility for targets requiring larger ligands, while the 3-chloro analog (MW 279.60, LogP 2.41) approaches the upper limits of drug-likeness and carries a risk of poor aqueous solubility. [1][2]

Drug-likeness Rule of Five Fragment-based drug discovery

Ionization State: Low pKa (3.13) Ensures Predominant Carboxylate Form at Physiological pH, Enhancing Aqueous Solubility

The target compound has a computed acidic pKa of 3.13, which is substantially lower than the physiological pH of 7.4. Consequently, at pH values relevant to in vitro assays and in vivo circulation, >99.9% of the compound exists as the carboxylate anion, significantly increasing aqueous solubility relative to neutral or weakly acidic analogs. While direct pKa data for the 3-carboxylic acid regioisomer are not available in public databases, the 2-position is expected to confer a lower pKa due to the electron-withdrawing effect of the fused pyrimidine ring. [1]

Ionization pKa Aqueous solubility

Procurement-Relevant Application Scenarios for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid


Fragment-Based Lead Optimization Requiring Balanced Lipophilicity

In fragment-based drug discovery, the compound serves as an ideal starting point for growing into kinase inhibitors or CNS agents. Its intermediate LogP (1.63) provides sufficient membrane permeability while avoiding the solubility penalties seen with the 3-chloro analog (LogP 2.41). The low pKa (3.13) ensures the fragment remains soluble in screening buffers at pH 7.4, minimizing false negatives. [1]

Amide Library Synthesis via the 2-Carboxylic Acid Handle

The 2-carboxylic acid group is sterically unencumbered and readily activated for amide coupling without protecting-group strategies. This regiochemistry offers a vector distinct from the 3-carboxylic acid isomer, enabling exploration of different binding poses. The trifluoromethyl group at position 7 enhances metabolic stability of resulting amides. [1]

CNS Drug Discovery Leveraging Favorable Drug-Likeness Parameters

With a molecular weight of 245 Da, one HBD, and TPSA of 67.49 Ų, the compound falls within the preferred property space for CNS drug candidates. Its compliance with Lipinskiʼs Rule of Five and intermediate lipophilicity reduce the risk of P-glycoprotein efflux and poor brain penetration commonly observed with larger, more lipophilic pyrazolo[1,5-a]pyrimidine analogs. [1]

Structure-Activity Relationship (SAR) Studies Comparing 2-COOH vs. 3-COOH Regioisomers

The quantifiable LogP difference (Δ = −0.12 to −0.65) between the 2-COOH and 3-COOH regioisomers provides a concrete basis for SAR campaigns aimed at understanding the impact of carboxylate position on target binding, solubility, and pharmacokinetics. Procurement of both regioisomers allows systematic exploration of this parameter. [1]

Quote Request

Request a Quote for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.